4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 4-aminobenzenesulfonamide in the presence of a base to form the intermediate 4-{[(3-chlorophenyl)carbamoyl]amino}benzenesulfonamide. This intermediate is then reacted with 2-chloropyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-pyridin-2-yl-benzenesulfonamide
- 4-(3-bromophenyl)-N-(pyridin-2-yl)benzenesulfonamide
Uniqueness
4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H15ClN4O3S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(pyridin-2-ylsulfamoyl)phenyl]urea |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-4-3-5-15(12-13)22-18(24)21-14-7-9-16(10-8-14)27(25,26)23-17-6-1-2-11-20-17/h1-12H,(H,20,23)(H2,21,22,24) |
InChI Key |
DVZUOCDOZQSMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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